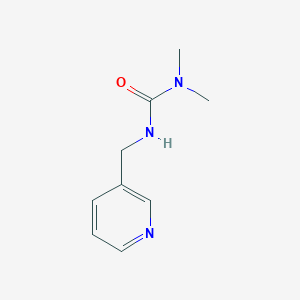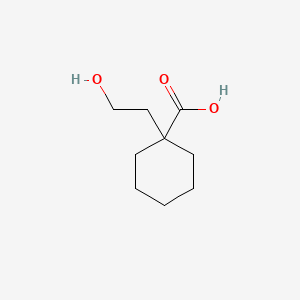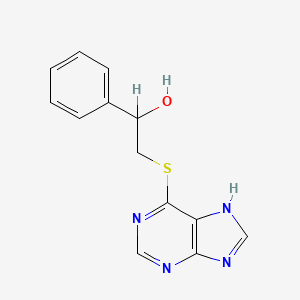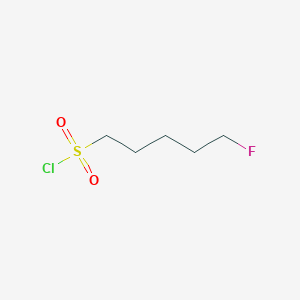
5-fluoropentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropentane-1-sulfonyl chloride (5-FPSC) is an organosulfur compound with a wide range of uses in organic chemistry, biochemistry, and pharmaceutical research. It is a colorless liquid that is soluble in organic solvents and is used as a reagent for the synthesis of various organic compounds. 5-FPSC is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, and in the synthesis of other compounds used in medical research.
Applications De Recherche Scientifique
5-fluoropentane-1-sulfonyl chloride has a wide range of applications in scientific research. It is often used in the synthesis of organic compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, 5-fluoropentane-1-sulfonyl chloride is used in the synthesis of compounds used in medical research, such as imaging agents and contrast agents.
Mécanisme D'action
The mechanism of action of 5-fluoropentane-1-sulfonyl chloride is not well understood. However, it is thought to involve the formation of a sulfonium ion intermediate, which then undergoes a nucleophilic substitution reaction with the desired organic compound. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-fluoropentane-1-sulfonyl chloride are not well understood. However, it is known that it can act as an inhibitor of certain enzymes and can also have an effect on the activity of certain proteins. In addition, 5-fluoropentane-1-sulfonyl chloride has been shown to have an effect on the uptake of certain drugs and can also affect the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoropentane-1-sulfonyl chloride has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. In addition, it is soluble in organic solvents, which allows for the synthesis of various organic compounds. However, 5-fluoropentane-1-sulfonyl chloride also has some limitations. It is a toxic compound and must be handled with care. In addition, it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for research on 5-fluoropentane-1-sulfonyl chloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and medical research. In addition, further research could be done to improve the synthesis and storage of 5-fluoropentane-1-sulfonyl chloride, as well as to develop new methods for its use in laboratory experiments. Finally, further research could be done to explore the potential use of 5-fluoropentane-1-sulfonyl chloride in other areas, such as materials science and nanotechnology.
Méthodes De Synthèse
5-fluoropentane-1-sulfonyl chloride can be synthesized by a variety of methods. A common method involves the reaction of pentane-1-sulfonyl chloride with an alkali metal fluoride, such as sodium fluoride, potassium fluoride, or lithium fluoride. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, and the product is then purified by recrystallization.
Propriétés
IUPAC Name |
5-fluoropentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGRUHVPVYZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


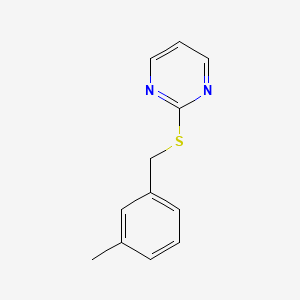
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)

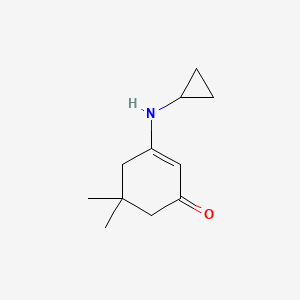
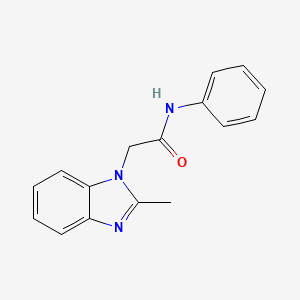
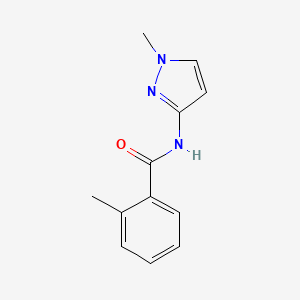
![3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B6614066.png)
![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)
